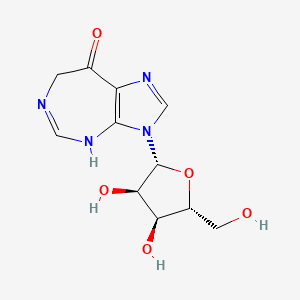

Dehydrocoformycin

Description

Properties

Molecular Formula |

C11H14N4O5 |

|---|---|

Molecular Weight |

282.25 g/mol |

IUPAC Name |

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,7-dihydroimidazo[4,5-d][1,3]diazepin-8-one |

InChI |

InChI=1S/C11H14N4O5/c16-2-6-8(18)9(19)11(20-6)15-4-14-7-5(17)1-12-3-13-10(7)15/h3-4,6,8-9,11,16,18-19H,1-2H2,(H,12,13)/t6-,8-,9-,11-/m1/s1 |

InChI Key |

PICFAMQFTUCMDC-PNHWDRBUSA-N |

SMILES |

C1C(=O)C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Isomeric SMILES |

C1C(=O)C2=C(NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1C(=O)C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

Podophyllotoxin Derivatives ():

Compounds like epi-podophyllotoxin (11d) and yatein (2) are macrocyclic lignans synthesized via chemoenzymatic routes. While structurally distinct from nucleoside analogs like Dehydrocoformycin, these derivatives share a focus on enzymatic inhibition (e.g., topoisomerase II). Unlike this compound, podophyllotoxin derivatives often feature fused furan rings and aromatic substituents, which enhance their DNA-binding affinity .- Metformin Hydrochloride (): A biguanide with AMPK-activating properties, Metformin differs fundamentally from this compound in both structure (non-nucleoside) and mechanism (insulin sensitization vs. ADA inhibition). However, both compounds are studied for metabolic regulation, highlighting functional parallels in therapeutic targeting .

Functional Analogs

Dihydropyrimidine Dehydrogenase (DPD) Inhibitors ():

Compounds addressing DPD deficiency (e.g., 5-fluorouracil toxicity) share this compound’s interest in enzyme modulation. However, DPD inhibitors typically target pyrimidine metabolism, whereas ADA inhibitors like this compound affect purine salvage pathways .Macrocyclic Drugs ():

Roxithromycin and similar macrolides undergo conformational analysis to optimize bioavailability. While this compound’s conformational dynamics are undocumented, this approach underscores a shared emphasis on structure-activity relationships in drug design .

Pharmacokinetic and Toxicity Considerations

- Deschloroclozapine ():

This antipsychotic analog highlights the importance of toxicity profiling, a step absent for this compound in the provided data. Structural modifications (e.g., halogen removal) in Deschloroclozapine reduce hepatotoxicity, suggesting a framework for optimizing nucleoside analogs .

3. Data Limitations and Research Gaps

The evidence lacks specific studies on this compound, rendering direct comparisons speculative. Key gaps include:

- Structural Data: No crystallographic or NMR data for this compound (cf. compound 12h in ).

- Enzymatic Activity : Absence of IC₅₀ values or ADA inhibition assays.

- Clinical Relevance: No toxicity or efficacy data comparable to Metformin () or 5-fluorouracil ().

4.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.